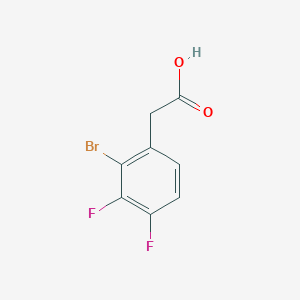

2-(2-Bromo-3,4-difluorophenyl)acetic acid

Description

The exact mass of the compound this compound is 249.94410 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-3,4-difluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-7-4(3-6(12)13)1-2-5(10)8(7)11/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGFDSVWTYZHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Member of the Halogenated Phenylacetic Acid Family

2-(2-Bromo-3,4-difluorophenyl)acetic acid belongs to the broader class of halogenated phenylacetic acid derivatives. Phenylacetic acid itself, a compound with a phenyl group attached to an acetic acid moiety, and its derivatives have a long history in medicinal chemistry, serving as the backbone for various therapeutic agents. google.com The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov This strategic halogenation is a common tactic employed by medicinal chemists to fine-tune the pharmacological profile of a lead compound.

The Significance of Dihalo Substituted Aromatic Systems in Advanced Synthesis

The presence of a dihalo-substituted aromatic system, specifically the 3,4-difluoro pattern on the phenyl ring, is of particular importance in advanced organic synthesis. Dihaloaromatic compounds are versatile intermediates that allow for selective chemical modifications at different positions of the aromatic ring. mdpi.com This feature is crucial for creating molecular diversity and for the systematic exploration of structure-activity relationships (SAR) in drug discovery.

The fluorine atoms, in particular, offer several advantages. Their small size and high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block metabolic pathways, thereby enhancing the drug-like properties of a molecule. olemiss.edu The bromine atom adds another layer of synthetic versatility, as it can participate in a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

Rationale for Investigating 2 2 Bromo 3,4 Difluorophenyl Acetic Acid As a Research Target

The investigation of 2-(2-Bromo-3,4-difluorophenyl)acetic acid as a research target is driven by its potential as a key intermediate in the synthesis of novel bioactive molecules. While specific research detailing the direct biological activity of this exact compound is not extensively published in publicly available literature, its value lies in its utility as a starting material.

Research on related halogenated phenylacetic acid derivatives has revealed a wide range of biological activities, including:

Enzyme Inhibition: Substituted phenylacetic acids have been explored as inhibitors of various enzymes, such as aldose reductase, which is implicated in diabetic complications. nih.gov

Anti-inflammatory and Antimicrobial Properties: The phenylacetic acid scaffold is found in some anti-inflammatory drugs, and halogenation can modulate this activity. Furthermore, certain halogenated aromatic compounds have demonstrated antibacterial properties. google.com

The combination of the bromo and difluoro substituents on the phenylacetic acid core of this particular molecule provides a unique scaffold for the development of new chemical entities with potentially enhanced or novel pharmacological profiles. The presence of multiple reactive sites allows for its incorporation into more complex molecular architectures, making it a valuable tool for medicinal chemists exploring new therapeutic avenues. Patents have been filed for the synthesis of related difluorophenylacetic acid derivatives, highlighting their importance in the preparation of new compounds. google.com

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By observing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-(2-Bromo-3,4-difluorophenyl)acetic acid is expected to reveal three distinct signals corresponding to the three different proton environments in the molecule: the carboxylic acid proton (-COOH), the methylene (B1212753) protons (-CH₂-), and the two aromatic protons (-CH=).

The carboxylic acid proton is typically highly deshielded and would appear as a broad singlet far downfield, generally in the range of 10-13 ppm. The methylene protons, being adjacent to both the electron-withdrawing carboxylic acid group and the substituted phenyl ring, would appear as a sharp singlet. Its chemical shift is predicted to be in the range of 3.7-4.0 ppm.

The two protons on the aromatic ring are in different chemical environments and would therefore have distinct chemical shifts, likely between 7.0 and 7.6 ppm. They would appear as complex multiplets due to coupling with each other (ortho-coupling) and with the neighboring fluorine atoms. The proton at position 6 would likely be a doublet of doublets due to coupling to the proton at position 5 and the fluorine at position 4. The proton at position 5 would be a more complex multiplet, appearing as a doublet of doublet of doublets due to coupling with the proton at position 6 and the two fluorine atoms at positions 3 and 4.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Ar-H (Position 5) | 7.0 - 7.6 | ddd |

| Ar-H (Position 6) | 7.0 - 7.6 | dd |

| -CH₂- | 3.7 - 4.0 | Singlet |

ddd: doublet of doublet of doublets, dd: doublet of doublets

The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded, with a predicted chemical shift in the 170-175 ppm range. The methylene carbon (-CH₂) would likely appear around 35-40 ppm. The six aromatic carbons would have shifts between approximately 110 and 155 ppm. The carbons directly bonded to the highly electronegative fluorine atoms (C3 and C4) would show large chemical shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹JC-F). The carbon bonded to bromine (C2) and the carbon attached to the acetic acid moiety (C1) would also have distinct, predictable shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | 170 - 175 |

| Ar-C 4 | 148 - 153 (d, ¹JC-F) |

| Ar-C 3 | 145 - 150 (d, ¹JC-F) |

| Ar-C 1 | 130 - 135 |

| Ar-C 6 | 125 - 130 |

| Ar-C 5 | 115 - 120 |

| Ar-C 2 | 110 - 115 |

| -C H₂- | 35 - 40 |

d: doublet

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms at the C3 and C4 positions. The chemical shifts for aromatic fluorine atoms typically appear in a range of -100 to -170 ppm relative to a CFCl₃ standard.

Each fluorine signal would appear as a doublet of doublets. The F3 signal would be split by the adjacent F4 atom and the proton at C5. The F4 signal would be split by the adjacent F3 atom and the proton at C5. The magnitude of the fluorine-fluorine coupling constant would help confirm their ortho relationship.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the two aromatic proton signals would confirm their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edulibretexts.org It would definitively link the methylene proton signal to the methylene carbon signal and the two aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. columbia.edulibretexts.org Key correlations would be expected from the methylene protons to the carbonyl carbon and to the aromatic carbons C1, C2, and C6. This would confirm the attachment and position of the acetic acid side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could show spatial proximity between the methylene protons and the aromatic proton at the C6 position.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the carboxylic acid and the substituted benzene (B151609) ring.

The most prominent feature in the IR spectrum would be the very broad O-H stretching vibration of the carboxylic acid dimer, typically found between 2500 and 3300 cm⁻¹. The C=O stretch of the carbonyl group would give a strong, sharp absorption band in the region of 1700-1730 cm⁻¹. researchgate.net The C-O stretching and O-H bending vibrations would appear in the fingerprint region, between 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹.

The aromatic ring would exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The C-F bonds would produce strong absorption bands in the 1100-1300 cm⁻¹ range, while the C-Br stretch would be observed at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3030 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2900 - 3000 | Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-F | C-F stretch | 1100 - 1300 | Strong |

| Aromatic C-Br | C-Br stretch | 500 - 600 | Medium |

Correlation with Computational Predictions for Band Assignments

While experimental vibrational spectra from techniques like FT-IR and FT-Raman provide a fingerprint of the molecule, assigning each absorption band to a specific molecular motion can be challenging due to the complexity of the molecule. To achieve unambiguous band assignments, computational methods, particularly Density Functional Theory (DFT), are employed. nih.gov

The process involves calculating the optimized molecular geometry and vibrational frequencies in the gaseous phase. A common and effective approach utilizes the B3LYP functional with a comprehensive basis set such as 6-311++G(d,p). nih.gov The vibrational frequencies obtained from such calculations often exhibit systematic deviations from experimental values recorded in the solid state. These deviations arise from the theoretical method's approximations and the absence of intermolecular interactions in the computational model. mdpi.com To bridge this gap, the calculated frequencies are uniformly scaled using a specific scaling factor, which often brings the theoretical spectrum into close agreement with the experimental data. researchgate.net

By comparing the scaled theoretical frequencies with the experimental IR and Raman bands, each band can be confidently assigned to a specific vibrational mode, such as C-H stretching, C=O stretching of the carboxylic acid, C-F stretching, C-Br stretching, and various bending and deformation modes of the phenyl ring. This correlative approach is indispensable for a detailed interpretation of the molecule's vibrational characteristics. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision is crucial for determining the elemental composition of this compound. The theoretically calculated monoisotopic mass of the molecule, with the chemical formula C₈H₅BrF₂O₂, is 249.94410 Da. nih.gov An experimental HRMS measurement yielding a value this precise would confirm the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrF₂O₂ |

| Calculated Monoisotopic Mass (Da) | 249.94410 |

| Nominal Mass (Da) | 250 |

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable information for structural elucidation. For this compound, several key fragmentation pathways are anticipated based on its structure.

The molecular ion peak ([M]⁺˙) would appear as a distinctive doublet with a mass-to-charge ratio (m/z) of 250 and 252, with nearly equal intensity. This characteristic pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Key fragmentation pathways include:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the •COOH radical (45 Da), leading to a fragment ion at m/z 205/207. libretexts.org

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da), producing an ion at m/z 171.

Benzylic Cleavage: The most significant fragmentation is often the cleavage of the C-C bond adjacent to the aromatic ring (alpha-cleavage), resulting in the formation of a stable, substituted tropylium ion. This would correspond to a fragment at m/z 189/191 ([M - CH₂COOH]⁺).

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 250/252 | [C₈H₅BrF₂O₂]⁺˙ (Molecular Ion) | - |

| 205/207 | [C₇H₅BrF₂]⁺ | •COOH |

| 189/191 | [C₇H₃BrF₂]⁺ | •CH₂COOH |

| 171 | [C₈H₅F₂O₂]⁺ | •Br |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. rsc.org This technique provides exact coordinates for each atom, from which bond lengths, bond angles, and other geometric parameters can be calculated with very high precision.

An X-ray crystallographic analysis of this compound would yield the precise measurements of all interatomic distances and angles. While specific experimental data for this compound is not publicly available, expected values can be inferred from known structures containing similar chemical moieties. These precise measurements are critical for understanding the bonding within the molecule and the steric and electronic effects of the substituents on the phenyl ring.

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic) | ~1.39 Å |

| C-Br | ~1.90 Å | |

| C-F | ~1.35 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.31 Å | |

| C(ring)-C(acetic) | ~1.51 Å | |

| Bond Angles (°) | C-C-C (in ring) | ~120° |

| O-C=O (carboxyl) | ~123° | |

| C(ring)-C-C(carboxyl) | ~112° |

Beyond static bond parameters, X-ray crystallography reveals the molecule's preferred conformation in the crystal lattice. For this compound, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the carboxylic acid group (-COOH). Due to steric hindrance from the bulky bromine atom at the ortho position, it is expected that the acetic acid side chain would be significantly twisted out of the plane of the phenyl ring. uky.edu

Furthermore, carboxylic acids in the solid state commonly form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net This hydrogen bonding motif, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of the second, is a dominant feature that dictates the crystal packing arrangement. X-ray diffraction would confirm the presence and geometry of this dimeric structure, providing a complete picture of the supramolecular architecture.

Investigation of Crystal Packing and Intermolecular Interactions

The solid-state architecture of this compound is dictated by a sophisticated network of non-covalent interactions. These forces, including hydrogen bonding, halogen bonding, and π-π stacking, determine the molecular conformation and crystal packing, which in turn influence the material's physicochemical properties. The presence of a carboxylic acid group, a bromine atom, and a difluorinated phenyl ring provides a rich landscape for various intermolecular contacts.

Hydrogen Bonding

The most prominent intermolecular interaction governing the crystal structure of this compound is the hydrogen bonding between the carboxylic acid moieties. Carboxylic acids are well-known to form robust supramolecular synthons, most commonly the cyclic R²₂ Dimer, where two molecules are linked by a pair of O—H···O hydrogen bonds. mdpi.commdpi.com This head-to-tail arrangement is a highly stable and frequently observed motif in the crystal structures of carboxylic acids. rsc.org

| Interaction | Donor-Acceptor Distance (Å) | Angle (°) |

|---|---|---|

| O—H···O | 2.6 - 2.8 | 160 - 180 |

| C—H···O | 3.0 - 3.5 | 120 - 170 |

Halogen Bonding

The presence of a bromine atom on the aromatic ring introduces the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. nih.govwikipedia.org The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov In the solid state of this compound, the bromine atom can act as a halogen bond donor.

Potential halogen bond acceptors within the structure include the carbonyl oxygen of the carboxylic acid group of a neighboring molecule, or even the π-system of an adjacent aromatic ring. C—Br···O=C interactions are a common feature in the crystal engineering of brominated organic compounds. nih.gov The directionality of the halogen bond, typically with an angle close to 180°, provides a powerful tool for controlling the supramolecular assembly. rug.nl

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical R—X···Y Angle (°) |

|---|---|---|

| C—Br···O | ~3.0 - 3.4 | ~165 |

| C—Br···π | ~3.2 - 3.6 | Variable |

π-π Stacking

Aromatic rings with electron-withdrawing substituents, such as fluorine atoms, often engage in π-π stacking interactions. nih.gov The difluorophenyl ring of this compound, with its polarized π-system, is expected to participate in such interactions. These can manifest as either face-to-face or offset stacking arrangements, contributing to the stabilization of the crystal lattice. libretexts.org

The introduction of fluorine atoms enhances the quadrupole moment of the aromatic ring, which can lead to stronger electrostatic interactions in a stacked configuration. nih.gov The interplay between π-π stacking and the other intermolecular forces, such as hydrogen and halogen bonding, will ultimately define the final three-dimensional crystal structure. The centroid-to-centroid distance between stacked rings is a key parameter in characterizing these interactions, typically falling in the range of 3.3 to 3.8 Å. researchgate.net

| Parameter | Typical Value |

|---|---|

| Centroid-Centroid Distance | 3.3 - 3.8 Å |

| Slip Angle (for offset stacking) | Variable |

Computational Chemistry and Theoretical Investigations of 2 2 Bromo 3,4 Difluorophenyl Acetic Acid

Quantum Chemical Calculation Frameworks

The foundation of modern computational chemistry lies in solving the Schrödinger equation, which is practically unfeasible for multi-electron systems. Therefore, approximation methods are employed, with Density Functional Theory (DFT) being a primary choice for its balance of accuracy and computational cost.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT posits that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplifies the computational challenge significantly.

A typical DFT study begins with geometry optimization. This process computationally alters the molecule's geometry, seeking the lowest energy conformation, which corresponds to the most stable structure. For 2-(2-Bromo-3,4-difluorophenyl)acetic acid, this involves finding the optimal bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the acetic acid side chain relative to the substituted phenyl ring. Studies on similar molecules, like 2-(2-halophenyl)acetic acids, have successfully used DFT to obtain optimized structures that closely match experimental data from crystallography. niscpr.res.in

The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.

Functionals: The exchange-correlation functional accounts for the quantum mechanical effects of electron exchange and correlation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has become one of the most widely used in computational chemistry. nih.gov It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, offering a good balance of accuracy and efficiency for a wide range of organic molecules. niscpr.res.innih.gov

Basis Sets: A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. The size and type of basis set affect the accuracy of the calculation.

Pople-style basis sets , such as 6-31G and 6-311G, are commonly employed. nih.gov The "6-31G" notation indicates that each core atomic orbital is described by a single basis function (composed of 6 primitive Gaussian functions), and each valence atomic orbital is split into two basis functions (an inner one of 3 primitives and an outer one of 1 primitive).

The 6-311G basis set is more flexible, using a triple-split valence description. researchgate.net

To improve accuracy, these basis sets are often augmented with polarization functions (e.g., indicated by (d,p) or ) and diffuse functions (e.g., indicated by + or ++). Polarization functions allow for non-spherical distortion of the orbitals, which is crucial for describing chemical bonds, while diffuse functions are important for describing anions and weak non-covalent interactions. nih.govresearchgate.net For studies on halogenated phenylacetic acids, a basis set like 6-311++G(d,p) (or 6-311++G ) is often chosen to accurately model the properties of the electronegative halogen and oxygen atoms and potential hydrogen bonding. niscpr.res.innih.govresearchgate.net

Electronic Structure and Molecular Orbital Analysis

Once the molecule's geometry is optimized, DFT calculations can be used to probe its electronic properties, providing insights into its chemical reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.govwuxibiology.com

A comparative DFT study on 2-(2-halophenyl)acetic acids (where halo = F, Cl, Br) provides representative data for understanding these effects. niscpr.res.inresearchgate.net The calculated HOMO-LUMO energies and the resulting energy gap highlight how halogen substitution modulates electronic properties.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(2-Fluorophenyl)acetic acid | -6.73 | -0.81 | 5.92 |

| 2-(2-Chlorophenyl)acetic acid | -6.66 | -1.05 | 5.61 |

| 2-(2-Bromophenyl)acetic acid | -6.61 | -1.09 | 5.52 |

This data shows a trend where increasing the size of the halogen from fluorine to bromine slightly raises the HOMO energy and lowers the LUMO energy, resulting in a smaller energy gap and suggesting increased reactivity. niscpr.res.inresearchgate.net A similar analysis for this compound would be crucial to precisely quantify its reactivity.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.de This method provides valuable information about charge distribution and intramolecular charge transfer (ICT) interactions.

For this compound, NBO analysis would reveal:

The nature of the C-Br and C-F bonds, including their polarization.

Charge transfer interactions from the lone pairs of the oxygen, fluorine, and bromine atoms into the anti-bonding orbitals (σ* or π*) of the phenyl ring and the carboxyl group.

The delocalization of π-electrons within the aromatic system.

For example, a significant interaction would likely be the donation of electron density from a lone pair orbital of an oxygen atom (LP(O)) to an adjacent anti-bonding orbital, such as π(C=O), which stabilizes the carboxyl group. Similarly, interactions involving the halogen lone pairs and the ring's π system would describe the electronic effect of the substituents on the ring's stability and reactivity. acs.orgnih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of C=O | π(C-O) of COOH | ~30-50 | Intramolecular resonance in carboxyl group |

| π(C-C) of Phenyl Ring | π(C-C) of Phenyl Ring | ~15-25 | π-delocalization in aromatic system |

| LP(Br) | σ(C-C) adjacent ring bond | ~1-5 | Hyperconjugation involving bromine lone pair |

| LP(F) | σ(C-C) adjacent ring bond | ~0.5-2 | Hyperconjugation involving fluorine lone pair |

Note: The values in this table are illustrative examples based on typical NBO analyses of similar molecules and are not from a specific calculation on this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The MEP is color-coded:

Red/Yellow: Regions of negative potential, rich in electrons. These are sites prone to electrophilic attack.

Blue: Regions of positive potential, electron-deficient. These are sites prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would clearly illustrate:

Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs. This is the primary site for hydrogen bonding and interaction with electrophiles.

Positive Potential (Blue): Located around the acidic hydrogen of the hydroxyl group, making it the primary site for deprotonation. A region of positive potential, known as a "sigma-hole," is also expected on the bromine atom along the axis of the C-Br bond. researchgate.net This positive cap on the halogen atom is a key feature that allows it to engage in halogen bonding, a type of non-covalent interaction.

Neutral/Mixed Potential (Green/Yellow): The phenyl ring would show a mixed potential, influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

The MEP map provides a direct, visual guide to the molecule's reactivity, highlighting where it is most likely to interact with other chemical species. researchgate.net

Spectroscopic Property Prediction and Validation

Simulated Vibrational Spectra (IR, Raman) and Potential Energy Distribution (PED) Analysis

To predict the infrared (IR) and Raman spectra of this compound, researchers would employ quantum chemical calculations, most commonly using Density Functional Theory (DFT) methods. A suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be used to optimize the molecular geometry and calculate the harmonic vibrational frequencies.

The resulting vibrational modes would be visualized and assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the phenyl ring, carboxylic acid group, and the C-Br and C-F bonds. A Potential Energy Distribution (PED) analysis would be performed to quantify the contribution of each internal coordinate to the normal vibrational modes, providing a detailed and unambiguous assignment of the spectral peaks. This data is crucial for interpreting experimental vibrational spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO method)

Theoretical predictions of ¹H and ¹³C NMR chemical shifts are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. These calculations are typically performed at the DFT level of theory. The computed shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such predictions can help in the assignment of complex NMR spectra and in confirming the structure of newly synthesized compounds.

Reactivity and Selectivity Studies

Fukui Function Analysis for Local Reactivity Descriptors

Fukui functions are used within the framework of conceptual DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, one can determine the local reactivity of each atom. This analysis would pinpoint which atoms in this compound are most susceptible to chemical reactions, providing valuable insights into its chemical behavior.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity, Electrophilicity Index)

Chemical Hardness (η) indicates the resistance of a molecule to change its electron configuration.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. These descriptors would offer a general overview of the reactivity of this compound.

Conformational Analysis and Intermolecular Interactions

The presence of the flexible acetic acid side chain suggests that this compound can exist in multiple conformations. A computational conformational analysis would involve systematically rotating the rotatable bonds and calculating the relative energies of the resulting conformers to identify the most stable structures.

Furthermore, an investigation into intermolecular interactions would explore how molecules of this compound interact with each other in the solid state or in solution. This could involve studying the formation of hydrogen bonds through the carboxylic acid groups and other potential non-covalent interactions, which are crucial for understanding its physical properties and crystal packing.

In the absence of specific published research, the detailed data tables and in-depth discussions for each of these sections for this compound cannot be provided.

Study of Noncovalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Interactions)

The molecular structure of this compound, featuring a carboxylic acid group, a bromine atom, two fluorine atoms, and a phenyl ring, suggests the potential for a variety of noncovalent interactions that are critical in determining its crystal packing, protein-ligand binding, and other supramolecular assemblies.

Hydrogen Bonding: The carboxylic acid moiety is a classic hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). In the solid state, it is highly probable that molecules of this compound form dimeric structures through strong O-H···O hydrogen bonds between the carboxylic acid groups. These interactions are fundamental to the crystal engineering of carboxylic acids.

Halogen Bonding: The bromine atom at the C2 position of the phenyl ring can act as a halogen bond donor. This is a highly directional, noncovalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a Lewis base. Potential halogen bond acceptors could include the carbonyl oxygen of a neighboring molecule or other nucleophilic species present in the system. The strength of this interaction would be influenced by the electron-withdrawing effects of the adjacent fluorine atoms.

π-π Interactions: The electron-deficient nature of the difluorinated phenyl ring can facilitate π-π stacking interactions. These interactions, arising from the alignment of aromatic rings, can be either face-to-face or offset. The presence of the bromine and fluorine substituents would modulate the quadrupole moment of the aromatic ring, influencing the geometry and strength of these stacking interactions.

Hypothetical Noncovalent Interaction Parameters:

| Interaction Type | Donor | Acceptor | Potential Geometric Features |

| Hydrogen Bonding | Carboxylic acid (-OH) | Carbonyl oxygen (=O) | Dimeric R22(8) graph set motif |

| Halogen Bonding | Bromine atom (-Br) | Carbonyl oxygen (=O) | C-Br···O angle close to 180° |

| π-π Stacking | Phenyl ring | Phenyl ring | Inter-planar distance of 3.4-3.8 Å |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics simulations would be a powerful tool to explore the conformational flexibility and behavior of this compound in different environments.

Conformational Landscapes: The primary source of conformational flexibility in this molecule is the rotation around the C-C single bond connecting the phenyl ring and the acetic acid group. MD simulations could map the potential energy surface associated with this rotation, identifying the most stable conformers (e.g., synperiplanar vs. antiperiplanar orientation of the carboxylic acid group relative to the phenyl ring). The steric hindrance from the ortho-bromine atom would be a significant factor in determining the preferred conformations.

Solvation Effects: In solution, the interactions between the solute and solvent molecules are critical. MD simulations in explicit solvent (e.g., water, methanol) could provide insights into:

Hydration Shell Structure: The arrangement of water molecules around the carboxylic acid head group and the hydrophobic phenyl ring.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxylic acid and water molecules.

Solvent Effects on Conformation: How the solvent environment influences the conformational preferences of the molecule.

While no specific MD studies on this compound are available, research on other phenylacetic acid derivatives in solution provides a framework for how such studies would be conducted and the types of insights they could yield.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms, determining transition state structures, and calculating activation energies. For this compound, several types of reactions could be investigated.

Esterification/Amidation: The reaction of the carboxylic acid group with alcohols or amines is a fundamental transformation. Computational modeling could detail the reaction pathway, including the formation of tetrahedral intermediates and the role of catalysts (acid or base).

Reactions at the Phenyl Ring: The bromine and fluorine substituents offer sites for various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. DFT calculations could predict the regioselectivity of these reactions by analyzing the electron distribution and the stability of reaction intermediates. For instance, the relative activation barriers for substitution at different positions on the ring could be calculated.

Decarboxylation: While likely requiring harsh conditions, the mechanism of decarboxylation could be modeled to understand the stability of the resulting carbanion intermediate, which would be influenced by the electronic effects of the halogen substituents.

Although specific computational studies on the reaction mechanisms of this compound are absent from the literature, general studies on the reactivity of substituted phenylacetic acids provide a basis for predicting its chemical behavior. inventivapharma.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-bromo-3,4-difluorophenyl)acetic acid, and what challenges arise during purification?

- Methodological Answer : A common approach involves bromination and fluorination of a phenylacetic acid precursor under controlled conditions. For example, bromination of 3,4-difluorophenylacetic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) at 60–80°C . Challenges include regioselectivity (avoiding over-bromination) and separation of isomers. Purification often requires gradient HPLC or column chromatography with silica gel, followed by recrystallization in ethanol/water mixtures .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : H and F NMR to confirm substitution patterns (e.g., coupling constants for fluorine atoms) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 265.95 for CHBrFO) .

- XRD : Single-crystal X-ray diffraction for absolute configuration confirmation if crystalline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.